4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H7F2NO and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and related compounds have been synthesized for various research purposes. A notable method involved electrophilic alpha,alpha-difluorination of the imino bond, using Selectfluor, followed by aromatization by dehydrofluorination, providing an easy entry toward various new 3-fluorinated pyrroles (Surmont et al., 2009).
Crystal Structures
- The compound has been used in the synthesis of pyrazole compounds, leading to the study of their crystal structures. This has provided insights into the dihedral angles formed between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular geometry and interactions (Loh et al., 2013).
Molecular Docking Studies
- Molecular docking studies have been conducted on derivatives of this compound. These studies have helped in understanding the molecule's interactions and stability, its potential sites for electrophilic and nucleophilic attack, and its role in nonlinear optics. This research is crucial for designing molecules with specific pharmacological activities (Mary et al., 2015).
Antimicrobial Activity
- The synthesis of derivatives of this compound has shown significant antimicrobial activity. Studies have found that some synthesized compounds exhibited excellent to good antibacterial activity, highlighting their potential as antimicrobial agents (Mistry et al., 2016).
Novel Drug Discovery
- The compound and its derivatives have been pivotal in novel drug discovery, particularly in the synthesis of pyrazole derivatives. Their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, have been explored, showing the potential in medical and pharmacological research (Thangarasu et al., 2019).
Electrochromic Properties
- Research into the electrochromic properties of polymers derived from this compound has been conducted. These studies are significant for understanding the materials' color-changing abilities when an electric field is applied, which is useful in developing advanced display technologies (Arslan et al., 2007).
Properties
IUPAC Name |
4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-4-2-1-3-8(9)11-10(13)7(6-15)5-14-11/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHWXGYYGAHMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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